molecular formula C12H12BrF3O3 B13675808 Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B13675808
M. Wt: 341.12 g/mol
InChI Key: DAKWVWIJGJXHIS-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an ethyl ester derivative featuring a hydroxypropanoate backbone attached to a substituted phenyl ring. The phenyl ring is functionalized with a bromo group at position 3 and a trifluoromethyl (-CF₃) group at position 3.

The hydroxy group at the β-position may participate in hydrogen bonding, affecting crystallization behavior or biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multiple steps, starting with the preparation of the brominated and trifluoromethylated benzene derivative. This can be achieved through electrophilic aromatic substitution reactions, where bromine and trifluoromethyl groups are introduced onto the benzene ring. The subsequent steps involve the formation of the hydroxypropanoate moiety through esterification and hydroxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while substitution of the bromine atom can yield a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively, while the hydroxypropanoate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

The following table compares Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate with structurally related compounds, emphasizing substituent effects, molecular properties, and available experimental

Compound Molecular Formula Substituents Molecular Weight Key Properties Hazards (GHS)
This compound (Target) C₁₂H₁₂BrF₃O₃ 3-Br, 5-CF₃ 329.13 g/mol High lipophilicity (CF₃, Br); hydroxy group enables H-bonding. Not reported in evidence
Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate C₁₂H₁₂F₄O₃ 5-F, 2-CF₃ 280.22 g/mol Reduced steric bulk (F vs. Br); CF₃ at position 2 alters electronic environment. H315, H319, H335 (Skin/Eye/Respiratory irritation)
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate C₁₁H₁₂BrFO₃ 3-Br, 5-F 291.12 g/mol Dual halogenation (Br, F); lacks CF₃, reducing lipophilicity. Not reported in evidence
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 2-F, 3-oxo (ketone) 210.20 g/mol Oxo group instead of hydroxy; ketone enhances electrophilicity. Not reported in evidence
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride C₉H₁₅ClF₃NO₂ Cyclobutyl, 2-amino, 3-CF₃ (hydrochloride salt) 277.67 g/mol Amino group introduces basicity; CF₃ and cyclobutyl enhance steric complexity. Not reported in evidence

Substituent Effects on Physicochemical Properties

  • Halogen vs. Trifluoromethyl: Replacing bromo (Br) with fluorine (F) (as in vs. ) reduces molecular weight by ~38 g/mol and decreases lipophilicity (logP).
  • Hydroxy vs. Oxo Group : The hydroxy group in the target compound and allows for hydrogen bonding, improving water solubility compared to the ketone analog . The oxo group in increases electrophilicity, favoring reactions like nucleophilic additions.
  • Positional Isomerism: In , the CF₃ group at position 2 (vs.

Biological Activity

Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H10_{10}BrF3_3O3_3
  • Molecular Weight : Approximately 341.12 g/mol
  • Structural Features :
    • A bromine atom at the 3-position of the phenyl ring.
    • A trifluoromethyl group at the 5-position of the phenyl ring.
    • Hydroxypropanoate moiety contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the trifluoromethyl group enhances its interaction with biological membranes, potentially leading to increased efficacy against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX). This modulation could provide therapeutic benefits in conditions characterized by chronic inflammation.

While specific mechanisms are still under investigation, the following points summarize potential pathways through which this compound exerts its biological effects:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.
  • Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows for better penetration into cellular membranes, facilitating interactions with intracellular targets.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against AChE and BuChE, with IC50_{50} values ranging from 18.2 to 196.6 μmol/L for AChE and from 9.2 to 196.2 μmol/L for BuChE . These findings suggest potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into how variations in halogen substitution and functional groups can influence biological activity:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoateChloro group instead of bromoDifferent reactivity due to chlorine's electronic properties
Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoateFluoro substituentMay exhibit distinct biological activity compared to bromo and chloro variants
Ethyl 3-(4-nitro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoateNitro group presentDifferent electronic effects influencing reactivity and biological activity

Future Directions

Ongoing research aims to elucidate specific molecular targets and pathways involved in the biological activity of this compound. This includes:

  • Detailed molecular docking studies to predict interactions with target proteins.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of derivative compounds to enhance bioactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the key structural features of Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate, and how do they influence its chemical reactivity?

  • The compound contains a bromine atom at position 3, a trifluoromethyl group at position 5 on the phenyl ring, and a hydroxypropanoate ester moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine contributes to electronic effects that influence nucleophilic substitution reactions . The hydroxy group enables hydrogen bonding, which may affect solubility and interactions with biological targets .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Synthesis typically involves multi-step reactions starting from halogenated phenyl precursors. Key steps include Friedel-Crafts acylation, hydroxylation, and esterification. Reaction conditions (e.g., inert atmosphere, controlled temperatures) and catalysts (e.g., Lewis acids) are critical for optimizing yield and purity. Thin-layer chromatography (TLC) and GC-MS are used to monitor intermediate formation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity and regiochemistry. Mass spectrometry (MS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl and hydroxyl .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between halogen-substituted analogs of this compound?

  • Comparative studies using isosteric replacements (e.g., Cl, F, or CF₃ groups) can isolate electronic and steric effects. For example, bromine’s polarizability may enhance binding affinity compared to fluorine in enzyme inhibition assays. Dose-response curves and molecular docking simulations should be paired with in vitro assays to validate target interactions .

Q. What experimental design considerations are critical for evaluating the compound’s potential as an anti-inflammatory agent?

  • Use cell-based assays (e.g., COX-2 inhibition in macrophages) and animal models (e.g., carrageenan-induced paw edema) to assess efficacy. Include positive controls (e.g., indomethacin) and measure cytokine levels (IL-6, TNF-α) via ELISA. Structural analogs with varying halogen substitutions should be tested to correlate activity with substituent effects .

Q. How do reaction conditions impact the stereochemical outcome during synthesis?

  • The hydroxylation step (e.g., using Sharpless asymmetric dihydroxylation) requires chiral ligands and precise temperature control to achieve enantiomeric excess. Racemization risks can be mitigated by avoiding strong acids/bases. Chiral HPLC or circular dichroism (CD) spectroscopy should confirm stereochemical purity .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

  • Replace labile functional groups (e.g., ester hydrolysis) with bioisosteres like amides. Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots. Introducing deuterium at vulnerable positions or using prodrug strategies can enhance half-life .

Comparative and Mechanistic Questions

Q. How does the bromine substituent influence binding affinity compared to chlorine or fluorine in analogs?

  • Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in hydrophobic binding pockets. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding thermodynamics. For example, brominated analogs may show higher affinity for cytochrome P450 enzymes than fluorinated variants .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model electronic effects of substituents. Docking software (e.g., AutoDock Vina) predicts binding poses, while QSAR models correlate structural features (e.g., Hammett σ values) with activity .

Properties

Molecular Formula

C12H12BrF3O3

Molecular Weight

341.12 g/mol

IUPAC Name

ethyl 3-[3-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)7-3-8(12(14,15)16)5-9(13)4-7/h3-5,10,17H,2,6H2,1H3

InChI Key

DAKWVWIJGJXHIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Br)C(F)(F)F)O

Origin of Product

United States

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